3-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that features a pyrazolopyridine core substituted with bromophenyl and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2-BROMOPHENYL)METHYLIDENE]AMINO}-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- (4-bromophenyl)(3,4,5-trimethoxyphenyl)methanone
Uniqueness
3-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its pyrazolopyridine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H18BrN3O5 |
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Molecular Weight |
484.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C22H18BrN3O5/c1-29-16-10-18(31-3)17(30-2)9-13(16)15-8-14(22(27)28)19-20(25-26-21(19)24-15)11-4-6-12(23)7-5-11/h4-10H,1-3H3,(H,27,28)(H,24,25,26) |
InChI Key |
UCGTVJGNBLFEMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br)OC)OC |
Origin of Product |
United States |
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